molecular formula C8H10FNO B8068359 3-(2-Fluoropyridin-3-yl)propan-1-ol

3-(2-Fluoropyridin-3-yl)propan-1-ol

Cat. No.: B8068359
M. Wt: 155.17 g/mol
InChI Key: CPIDDKQKFDFADN-UHFFFAOYSA-N
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Description

3-(2-Fluoropyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C8H10FNO It features a fluorinated pyridine ring attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoropyridin-3-yl)propan-1-ol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4NF in DMF at room temperature . This reaction yields 2-fluoro-3-bromopyridine, which can then be further reacted with appropriate reagents to introduce the propanol group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoropyridin-3-yl)propan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Formation of 3-(2-Fluoropyridin-3-yl)propanal or 3-(2-Fluoropyridin-3-yl)propanone.

    Reduction: Formation of 3-(2-Fluoropyridin-3-yl)propane.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluoropyridin-3-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluoropyridin-3-yl)propan-1-ol depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the metabolic stability of the compound and improve its binding affinity to biological targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interaction with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoropyridin-3-yl)propan-1-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the hydroxyl group can participate in various chemical reactions and interactions.

Properties

IUPAC Name

3-(2-fluoropyridin-3-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-8-7(4-2-6-11)3-1-5-10-8/h1,3,5,11H,2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIDDKQKFDFADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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